N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H15ClN2O3S2 and its molecular weight is 466.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects on various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell function and promote cell death.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of cancer cells, suggesting that the compound may interfere with pathways involved in cell proliferation .
Result of Action
The compound has shown potent growth inhibition properties against various cancer cell lines . Preliminary investigations suggest that the compound could induce apoptosis and cause cell cycle arrest . These results indicate that the compound has a significant impact at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It has been found that compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines
Cellular Effects
In terms of cellular effects, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S2/c1-12-15(10-25)23(26-22(27)21-20(24)14-4-2-3-5-18(14)30-21)31-19(12)9-13-6-7-16-17(8-13)29-11-28-16/h2-8H,9,11H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAXRMHGTMOCJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.